molecular formula C9H9Br3O3 B8247985 1,3,5-Tribromo-2,4,6-trimethoxybenzene CAS No. 105404-90-8

1,3,5-Tribromo-2,4,6-trimethoxybenzene

Cat. No.: B8247985
CAS No.: 105404-90-8
M. Wt: 404.88 g/mol
InChI Key: ADAADQHCXJGTIM-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-trimethoxybenzene is a symmetrically substituted benzene derivative featuring three bromine atoms at the 1,3,5 positions and three methoxy (-OCH₃) groups at the 2,4,6 positions. Its molecular formula is C₉H₉Br₃O₃, with a molecular weight of 404.87 g/mol (calculated). The compound combines electron-withdrawing bromine substituents with electron-donating methoxy groups, creating unique electronic and steric properties.

Properties

IUPAC Name

1,3,5-tribromo-2,4,6-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3O3/c1-13-7-4(10)8(14-2)6(12)9(15-3)5(7)11/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAADQHCXJGTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Br)OC)Br)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284936
Record name 1,3,5-Tribromo-2,4,6-trimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105404-90-8
Record name 1,3,5-Tribromo-2,4,6-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105404-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tribromo-2,4,6-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the direct bromination of 1,3,5-trimethoxybenzene using neat bromine (Br₂) in a solvent-free system. The methoxy groups activate the benzene ring toward electrophilic substitution, directing bromine to the remaining aromatic positions (2, 4, and 6).

Procedure :

  • Reactants : 1,3,5-Trimethoxybenzene (1.00 eq.) and excess liquid bromine (7.00 eq.).

  • Reaction Setup :

    • Combine reactants in a sealed vial behind a blast shield.

    • Vigorous mixing ensures dissolution of the solid starting material.

    • Reaction proceeds exothermically at ambient temperature for 2 hours.

  • Workup :

    • Evaporate excess bromine under a fume hood overnight.

    • Partition the crude product between diethyl ether and aqueous sodium sulfite (10%) to reduce residual bromine.

    • Extract organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification :

    • Recrystallize from 95% ethanol to yield white needles (21% yield).

Key Data :

ParameterValue
Yield (crude)97%
Yield (recrystallized)21%
Melting PointNot reported
¹H NMR (CDCl₃)δ 3.88 (s, 9H, OCH₃)
¹³C NMR (CDCl₃)δ 60.9 (OCH₃), 110.3 (C-Br), 155.1 (C-OCH₃)

Challenges and Optimization

  • Safety : Bromine’s volatility and toxicity necessitate strict containment (e.g., blast shields, fume hoods).

  • Side Reactions : Over-bromination or decomposition may occur if temperature exceeds 25°C.

  • Yield Limitations : Low recrystallization yield (21%) suggests inefficiencies in product recovery or competing side reactions.

Alternative Bromination Strategies

While direct bromination dominates, two hypothetical methods could be explored based on analogous reactions:

Catalytic Bromination

Applications and Derivative Synthesis

1,3,5-Tribromo-2,4,6-trimethoxybenzene serves as a precursor for:

  • Explosives : Intermediate in 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) synthesis.

  • Analytical Chemistry : Derivatizing agent for quantifying free halogens (e.g., Cl₂, Br₂) in water.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Direct BrominationSimple, one-step procedureLow yield, hazardous reagents
Catalytic (Hypothetical)Potential for higher selectivityUnverified efficacy

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2,4,6-trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,5-Tribromo-2,4,6-trimethoxybenzene is utilized in several scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3,5-tribromo-2,4,6-trimethoxybenzene exerts its effects involves interactions with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to form stable complexes with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,3,5-Tribromo-2,4,6-trimethoxybenzene with structurally or functionally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound C₉H₉Br₃O₃ 404.87 3 Br, 3 OCH₃ Potential building block for materials; bromine enables further functionalization (e.g., crosslinking).
2,4,6-Trimethoxybromobenzene C₉H₁₁BrO₃ 247.09 1 Br, 3 OCH₃ Intermediate in electrophilic substitution reactions; used in drug synthesis (e.g., faberiones).
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene C₁₂H₁₅Br₃O₃ 453.97 3 BrCH₂, 3 OCH₃ Crosslinking agent in polymer chemistry; bromomethyl groups enhance reactivity.
2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde C₁₂H₁₂O₆ 252.22 3 CHO, 3 OCH₃ Precursor for covalent organic frameworks (COFs); aldehyde groups facilitate dynamic linkages.
1,3,5-Trimethoxybenzene (Phloroglucinol trimethyl ether) C₉H₁₂O₃ 168.19 3 OCH₃ Pharmacological agent (antispasmodic); low bioavailability due to rapid metabolism.

Key Comparisons

Electronic Effects

  • Bromine vs. Methoxy Groups : Bromine (electron-withdrawing) reduces electron density on the aromatic ring, making this compound less reactive toward electrophiles compared to 1,3,5-trimethoxybenzene. This contrast is critical in reactions like nucleophilic aromatic substitution (SNAr), where electron-deficient rings react faster .
  • Bromomethyl Derivatives : In 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene, bromine is part of a methylene (-CH₂Br) group, enabling alkylation or polymerization reactions. This differs from direct bromine substitution on the ring, which primarily affects electronic properties .

Synthetic Utility

  • This compound could serve as a precursor for Suzuki-Miyaura coupling due to bromine’s compatibility with palladium catalysts. In contrast, 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde is used in COF synthesis via Schiff-base formation .
  • 2,4,6-Trimethoxybromobenzene is synthesized via Friedel-Crafts acylation of 1,3,5-trimethoxybenzene, whereas brominated analogs likely require controlled bromination conditions (e.g., Br₂/FeBr₃) to avoid over-substitution .

Pharmacological Behavior

  • 1,3,5-Trimethoxybenzene exhibits antispasmodic activity but suffers from rapid demethylation in vivo, leading to variable bioavailability. Bromination may slow metabolism by sterically hindering enzymatic demethylation, though this remains untested .

Material Science Applications The aldehyde groups in 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde enable reversible bond formation in COFs, while brominated derivatives (e.g., this compound) could act as halogen-bond donors or crosslinkers in supramolecular assemblies .

Research Findings and Challenges

  • Synthesis Challenges : Selective bromination of 1,3,5-trimethoxybenzene to avoid polysubstitution requires precise stoichiometry and catalysts. Over-bromination may yield undesired byproducts like this compound .
  • Metabolic Stability : While 1,3,5-trimethoxybenzene undergoes rapid demethylation, brominated analogs may exhibit prolonged activity due to bromine’s steric and electronic effects, though toxicity studies are lacking .
  • Material Design : Bromine’s polarizability enhances intermolecular interactions (e.g., halogen bonding), making this compound a candidate for designing conductive or luminescent materials .

Biological Activity

1,3,5-Tribromo-2,4,6-trimethoxybenzene is a brominated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

  • Molecular Formula : C₉H₉Br₃
  • Molecular Weight : 356.88 g/mol
  • CAS Number : 608-72-0

Biological Activities

This compound exhibits several biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that brominated compounds often possess significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. This inhibition can potentially mitigate conditions associated with chronic inflammation such as autoimmune diseases.

In a study involving experimental autoimmune encephalomyelitis (EAE), treatment with this compound resulted in:

  • Reduction in clinical symptoms
  • Decreased levels of pro-inflammatory cytokines

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • NLRP3 Inflammasome Inhibition : The compound disrupts the assembly of the NLRP3 inflammasome by preventing the oligomerization of ASC proteins.
  • Antioxidant Properties : It may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against standard strains of bacteria. The results indicated that it was particularly effective against Gram-positive bacteria.

Case Study 2: In Vivo Anti-inflammatory Effects

In a mouse model of EAE:

  • Mice treated with 200 mg/kg of the compound showed significant improvement in motor function compared to control groups.
  • Histological analysis revealed reduced demyelination and inflammatory cell infiltration in treated mice.

Q & A

Q. What are the common synthetic routes for 1,3,5-Tribromo-2,4,6-trimethoxybenzene, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via bromination of trimethoxybenzene derivatives. For example, Lewis acid-catalyzed polycondensation of this compound with 3,4,5-trimethoxytoluene produces hyperbranched polymers. Optimization involves catalyst selection (e.g., AlCl₃), solvent polarity, and temperature control. Studies highlight that hyperbranched polymers derived from this monomer enhance single-walled carbon nanotube (SWNT) solubility in DMF, emphasizing the role of polymer architecture in reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm methoxy and bromine substituent positions.
  • FT-IR : Identifies C-Br (≈600 cm⁻¹) and C-O (≈1250 cm⁻¹) stretching vibrations.
  • X-ray crystallography : Resolves steric effects from the tribromo-trimethoxy substitution pattern, critical for understanding molecular packing .

Q. How does the presence of bromine and methoxy groups impact the compound’s solubility and reactivity?

Bromine enhances electrophilic substitution reactivity but reduces solubility in polar solvents. Methoxy groups improve solubility in organic solvents (e.g., DMF, THF) via dipole interactions. The electron-donating methoxy groups activate the aromatic ring for nucleophilic attacks, while bromine directs substitution to specific positions .

Q. What are the documented applications of this compound in organic synthesis?

It is used to synthesize hyperbranched polymers for SWNT solubilization and as a precursor in covalent organic frameworks (COFs). For example, 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde derivatives form benzimidazole-linked COFs, highlighting its utility in materials science .

Advanced Research Questions

Q. How does the steric and electronic environment influence reactivity in nucleophilic substitution reactions?

Steric hindrance from three methoxy groups limits accessibility to the aromatic core, favoring reactions at less hindered bromine sites. Chelation effects (e.g., with methyllithium) further direct stereoselectivity. For instance, anti,syn-triol formation dominates in tricarbaldehyde reactions due to gearing effects between substituents .

Q. What role do dispersion-corrected DFT methods play in predicting the compound’s electronic structure?

Dispersion corrections (e.g., DFT-D3) are critical for modeling non-covalent interactions in derivatives. Becke-Johnson (BJ) damping accurately captures intramolecular dispersion forces, avoiding repulsive artifacts at short distances. Comparative studies show GGA functionals (e.g., PW91) overestimate electron density gradients without dispersion corrections .

Q. How does hyperbranched polymer architecture enhance SWNT solubilization compared to linear polymers?

Hyperbranched polymers synthesized from this compound exhibit 3D structures with multiple π-π interaction sites, improving SWNT dispersion in DMF. Linear analogs lack these interaction points, resulting in lower solubility. Experimental data shows a 30–50% increase in SWNT dispersion efficiency with hyperbranched systems .

Q. What experimental evidence supports intramolecular dispersion effects in derivatives?

X-ray analysis of COFs reveals that dispersion forces between methoxy and bromine groups stabilize planar conformations. DFT-D3 calculations corroborate these findings, showing reduced energy barriers for planar vs. twisted configurations .

Q. How can computational modeling predict regioselectivity in functionalization reactions?

Mulliken charge analysis via DFT identifies electron-deficient bromine sites as electrophilic centers. For example, Fukui indices predict preferential substitution at the para position to methoxy groups, aligning with experimental observations in tricarbaldehyde reactions .

Q. What methodologies resolve contradictions in reaction yields under varying catalytic conditions?

Systematic screening of catalysts (e.g., TMSCl vs. TMSBr) and solvents (e.g., HFIP vs. DCM) reveals solvent polarity as a key factor. For indole arylation, HFIP increases yields by stabilizing cationic intermediates, whereas non-polar solvents lead to side reactions or polymerization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3,5-Tribromo-2,4,6-trimethoxybenzene
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